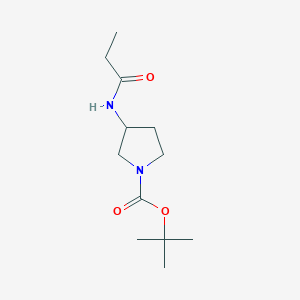![molecular formula C5H10Cl2N2OS B1378816 [2-(Aminomethyl)-1,3-thiazol-4-yl]methanol dihydrochloride CAS No. 1607315-13-8](/img/structure/B1378816.png)
[2-(Aminomethyl)-1,3-thiazol-4-yl]methanol dihydrochloride
Vue d'ensemble
Description
“[2-(Aminomethyl)-1,3-thiazol-4-yl]methanol dihydrochloride” is a chemical compound with the molecular formula C5H10Cl2N2OS. It has a molecular weight of 217.12 g/mol . This compound is typically available in the form of a powder .
Molecular Structure Analysis
The molecular structure of “[2-(Aminomethyl)-1,3-thiazol-4-yl]methanol dihydrochloride” is represented by the InChI code: 1S/C5H8N2OS.2ClH/c6-1-5-7-4(2-8)3-9-5;;/h3,8H,1-2,6H2;2*1H . This code provides a unique representation of the compound’s molecular structure.Physical And Chemical Properties Analysis
“[2-(Aminomethyl)-1,3-thiazol-4-yl]methanol dihydrochloride” is a powder . Additional physical and chemical properties such as melting point, boiling point, solubility, and stability would need to be determined experimentally.Applications De Recherche Scientifique
Synthesis and Characterization
- Novel compounds related to [2-(Aminomethyl)-1,3-thiazol-4-yl]methanol dihydrochloride have been synthesized and characterized using various techniques like UV, IR, NMR, and mass spectrometry. The structural optimization and theoretical vibrational spectra interpretations were performed using density functional theory calculations (Shahana & Yardily, 2020).
Antibacterial and Antifungal Activities
- Derivatives of this compound have shown moderate antibacterial activity against Staphylococcus aureus and Bacillus subtilis and high antifungal activity against Candida glabrata and Candida albicans. These findings highlight the potential of [2-(Aminomethyl)-1,3-thiazol-4-yl]methanol dihydrochloride derivatives in antimicrobial applications (Kubba & Rahim, 2018).
Computational Studies and Molecular Docking
- Computational studies have been conducted to understand the thermodynamic stability and reactivity of these compounds. Molecular docking studies are used to comprehend their antibacterial activities (Shahana & Yardily, 2020).
Enzyme Inhibition and Cytotoxicity
- Bi-heterocyclic hybrid molecules containing a thiazole ring, synthesized from this class of compounds, were evaluated against various enzymes like acetylcholinesterase and butyrylcholinesterase. Their cytotoxicity was also profiled, providing insights into their potential therapeutic applications (Abbasi et al., 2019).
Antiviral Properties
- Some derivatives of this compound were found to be active against viruses like Ranikhet Disease Virus and Vaccinia Virus, indicating their potential use in antiviral therapies (Jyoti, 2020).
Antioxidant Activity
- Urea, thiourea, and selenourea derivatives with thiazole moieties synthesized from this class of compounds demonstrated significant antioxidant activity, highlighting their potential as antioxidant agents (Reddy et al., 2015).
Propriétés
IUPAC Name |
[2-(aminomethyl)-1,3-thiazol-4-yl]methanol;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8N2OS.2ClH/c6-1-5-7-4(2-8)3-9-5;;/h3,8H,1-2,6H2;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUEWXQCCJZCKNT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=C(S1)CN)CO.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10Cl2N2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[2-(Aminomethyl)-1,3-thiazol-4-yl]methanol dihydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![ethyl 1-[2-(trifluoromethyl)phenyl]-1H-pyrazole-3-carboxylate](/img/structure/B1378733.png)
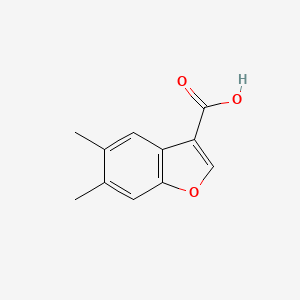
amine hydrochloride](/img/structure/B1378739.png)
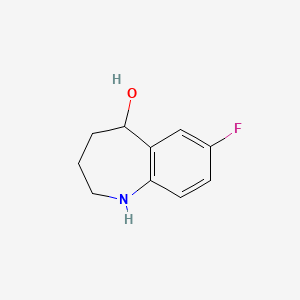
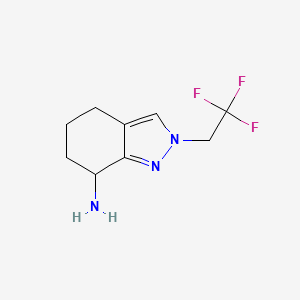
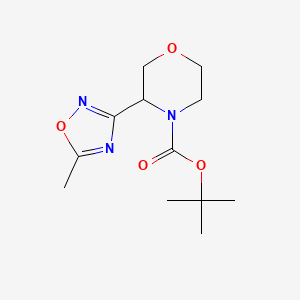
![ethyl 5-ethoxy-1-[2-(trifluoromethyl)phenyl]-4,5-dihydro-1H-pyrazole-3-carboxylate](/img/structure/B1378744.png)
![3,7-Dioxa-10-azaspiro[5.6]dodecane](/img/structure/B1378745.png)
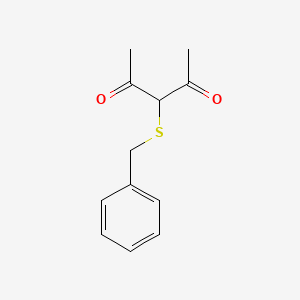

![benzyl N-(3-{6,8-dioxo-5,7-diazaspiro[3.4]octan-7-yl}propyl)carbamate](/img/structure/B1378752.png)
